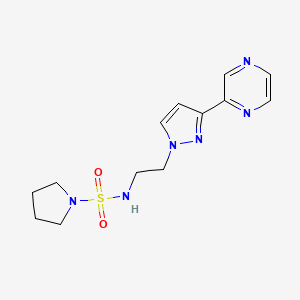
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as PEP and is known for its ability to inhibit the activity of a specific enzyme known as soluble epoxide hydrolase (sEH).
Scientific Research Applications
I have found several scientific research applications related to the compound N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide. Below are some of the unique applications, each detailed in its own section:
Luminescence Sensing
The compound has been studied for its electrochemiluminescence properties and has shown promise as a luminescent sensor for the detection of metal ions such as Cu 2+ , Co 2+ , and Fe 3+ in aqueous solutions with high efficiency .
Anti-inflammatory Activity
Derivatives of this compound have been evaluated for their in vitro anti-inflammatory activity, specifically for COX-1 and COX-2 inhibition, which are enzymes involved in the inflammatory process .
Antibacterial Activity
Some derivatives have also been tested for their antibacterial activities, with minimum inhibitory concentrations (MICs) obtained against strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .
Synthetic Approaches in Chemistry
The compound’s derivatives have been used in synthetic approaches for the preparation of pyrrolopyrazine derivatives, which are important in medicinal chemistry .
Antitubercular Activity
Certain derivatives have shown good antitubercular activity against Mycobacterium tuberculosis H37Rv, which is significant given the global impact of tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including kinase inhibition .
Mode of Action
Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets (possibly kinases) and induce changes that lead to its biological effects .
Biochemical Pathways
Kinase inhibitors, a group to which this compound may belong, generally affect signal transduction pathways involved in cell growth, differentiation, and survival .
Result of Action
Kinase inhibitors typically block the activity of kinases, which can lead to the inhibition of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,19-7-1-2-8-19)16-6-10-18-9-3-12(17-18)13-11-14-4-5-15-13/h3-5,9,11,16H,1-2,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDHDQNCYJUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

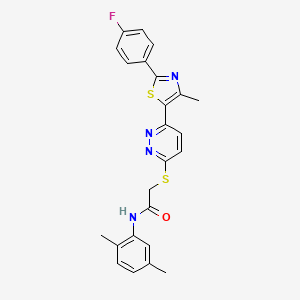

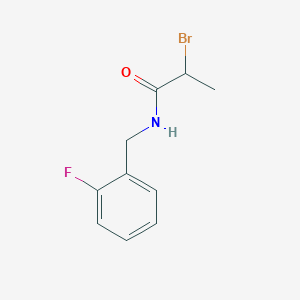
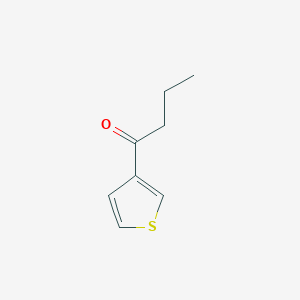
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)
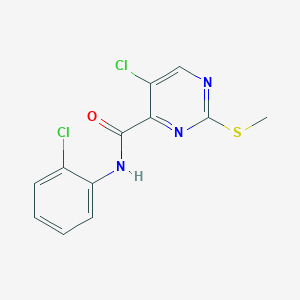
![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)
![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)

![5-benzyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958203.png)
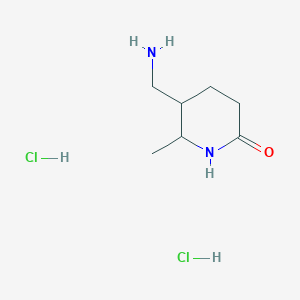
![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)
![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)